2-(2-Bromo-1-fluoroethyl)pyridine

Overview

Description

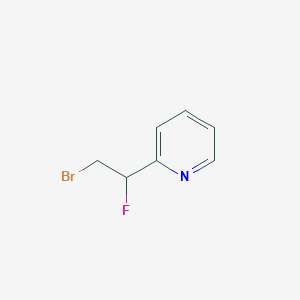

2-(2-Bromo-1-fluoroethyl)pyridine (2-BEFP) is an organofluorine compound with potential applications in the fields of synthetic organic chemistry and medicinal chemistry. It is a heterocyclic compound containing a pyridine ring with a bromo-fluoroethyl substituent. It is an important intermediate for the synthesis of a variety of biologically active compounds, including drugs and other pharmaceuticals.

Scientific Research Applications

Synthesis of Biologically Active Compounds

One primary application of compounds related to 2-(2-Bromo-1-fluoroethyl)pyridine is in the synthesis of biologically active molecules. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the compound's role as an important intermediate. This compound is synthesized through a series of reactions starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, highlighting its utility in generating structures with potential biological activities (Wang et al., 2016).

Chemical Sensing and Optical Applications

Another significant area of application involves chemical sensing and optical properties. For instance, the development of chemosensors for detecting ions like fluoride demonstrates the functional versatility of pyridine derivatives. The compound 2,6-Bis(2-benzimidazolyl)pyridine, for example, acts as a chemosensor for fluoride ions, utilizing the binding interactions between the ligand and anionic guest species. This highlights the compound's potential in environmental monitoring and analysis (Chetia & Iyer, 2008).

Material Science and Photocatalysis

In material science, pyridine derivatives serve as building blocks for creating advanced materials. The study on fluorescent pH sensors constructed from heteroatom-containing luminogens, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, showcases the application in fabricating materials that respond to environmental stimuli. These compounds exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them suitable for sensing applications and the development of smart materials (Yang et al., 2013).

Drug Development and Medicinal Chemistry

The synthesis and modification of pyridine derivatives are critical in drug development. The creation of novel pyridine-based derivatives via Suzuki cross-coupling reactions exemplifies this application. These reactions facilitate the production of compounds with diverse biological activities, illustrating the importance of such derivatives in medicinal chemistry and pharmaceutical research (Ahmad et al., 2017).

Advanced Synthesis Techniques

Furthermore, advancements in synthesis techniques, such as the development of new catalytic processes for direct arylation of pyridine N-oxides, highlight the ongoing research into more efficient and selective methods for modifying pyridine derivatives. This research not only expands the toolkit available for synthetic chemists but also opens up new pathways for creating complex molecules with specific properties and activities (Campeau et al., 2005).

properties

IUPAC Name |

2-(2-bromo-1-fluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYZLIQQVYYNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-1-fluoroethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)

![1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480896.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)

![1-methyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480898.png)

![methyl 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480900.png)

![6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480901.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)

![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)

![1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480908.png)

![1-methyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480910.png)

![6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480911.png)

![1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480917.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)